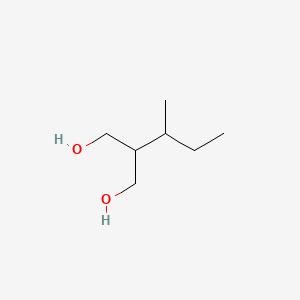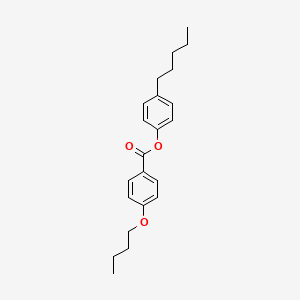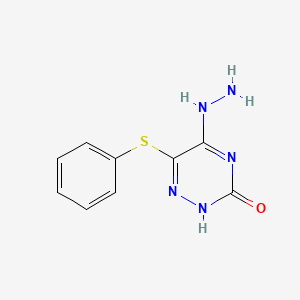
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl and phenylsulfanyl groups
Analyse Chemischer Reaktionen
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The phenylsulfanyl group can be reduced to yield thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one exerts its effects is not well-documented. it is likely to interact with molecular targets through its hydrazinyl and phenylsulfanyl groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5-Hydrazinyl-6-(phenylsulfanyl)-1,2,4-triazin-3(2H)-one can be compared with other similar compounds, such as:
5-Hydrazinyl-6-methylquinoline: Another hydrazinyl-substituted heterocycle with potential biological activity.
5-Hydrazinyl-1,6-naphthyridine: A compound with a similar hydrazinyl group but different ring structure.
7-Hydrazinylthieno[2,3-c]pyridine: A thienopyridine derivative with hydrazinyl substitution.
The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
32331-03-6 |
|---|---|
Molekularformel |
C9H9N5OS |
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
5-hydrazinyl-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H9N5OS/c10-12-7-8(13-14-9(15)11-7)16-6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12,14,15) |
InChI-Schlüssel |
ICOJIYMJJGPAIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
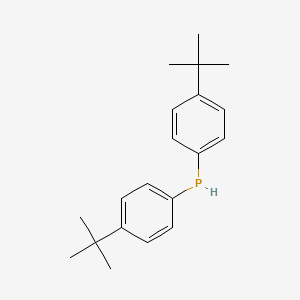
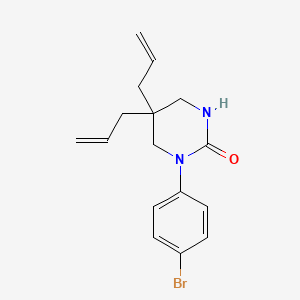


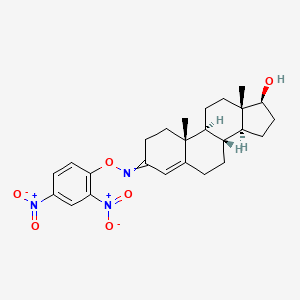
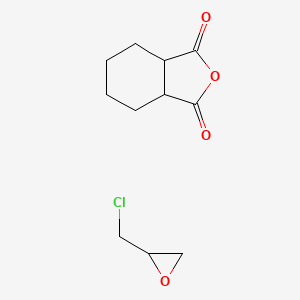
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

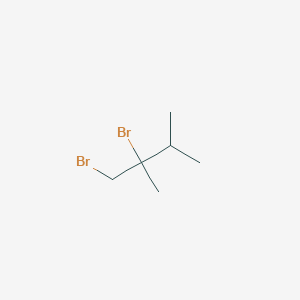
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
